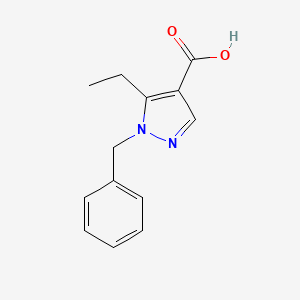

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Description

1-Benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-derived carboxylic acid featuring a benzyl group at the N1 position, an ethyl substituent at the C5 position, and a carboxylic acid moiety at the C4 position. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The benzyl and ethyl substituents influence the compound’s lipophilicity and steric profile, while the carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility and crystallinity .

For instance, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate is refluxed with 10% NaOH in methanol to yield the corresponding carboxylic acid . This suggests a plausible synthetic route for this compound.

Properties

IUPAC Name |

1-benzyl-5-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-12-11(13(16)17)8-14-15(12)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXKBZCTOTDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction via Cyclization

A common approach to prepare 1-substituted pyrazole-4-carboxylates involves cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, ethyl 1H-pyrazole-4-carboxylate can be synthesized by cyclizing ethyl 2,4-diketocarboxylate derivatives with hydrazine under acidic or neutral conditions.

- The 5-ethyl substitution is introduced by starting with an appropriate 1,3-diketone such as ethyl 2-oxopentanoate or related β-ketoesters bearing an ethyl substituent at the 5-position.

- Cyclization with hydrazine or substituted hydrazines yields the pyrazole ring with ester functionality at C-4.

N-Benzylation of Pyrazole

Selective alkylation of the pyrazole nitrogen is achieved by reacting the pyrazole ester with benzyl bromide or benzyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

- This N-alkylation step is typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- The reaction conditions are optimized to avoid over-alkylation or alkylation at other sites.

Hydrolysis to Carboxylic Acid

The ethyl ester at C-4 is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid:

- Basic hydrolysis with aqueous sodium hydroxide or potassium hydroxide at reflux.

- Acidic hydrolysis using dilute hydrochloric acid under reflux.

This step converts ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate into the target this compound.

Detailed Preparation Methods and Reaction Conditions

Representative Synthetic Route Example

Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate :

React ethyl 2-oxopentanoate with hydrazine hydrate in acetic acid at 50°C for 4 hours to form the pyrazole ring with an ethyl substituent at C-5 and an ethyl ester at C-4.N-Benzylation :

Treat the ethyl pyrazole ester with benzyl bromide and potassium carbonate in DMF at 50°C for 12 hours. The benzyl group selectively alkylates the N-1 position of the pyrazole ring.Hydrolysis of the ester :

Reflux the N-benzylated pyrazole ester in aqueous sodium hydroxide for 3 hours to hydrolyze the ester to the corresponding carboxylic acid, yielding this compound.

Analytical and Research Findings

Characterization :

Intermediates such as ethyl esters and final acids are characterized by NMR (¹H, ¹³C), IR spectroscopy (notably carbonyl stretch ~1700 cm⁻¹), and mass spectrometry to confirm molecular weight and substitution patterns.Purification :

Column chromatography using silica gel with ethyl acetate/hexane gradients is commonly employed to isolate pure N-benzylated esters before hydrolysis.Optimization :

Reaction yields and selectivity improve by controlling temperature, solvent polarity, and base equivalents. For example, excessive base or high temperature can lead to side reactions or over-alkylation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

BEPC is primarily used as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives that may exhibit distinct properties.

Common Reactions:

- Oxidation: Can produce oxidized derivatives.

- Reduction: Capable of being reduced to different forms.

- Substitution: Substitutes at benzyl and ethyl positions can lead to new compounds.

Biology

In biological research, BEPC has been utilized for studying enzyme interactions and as a potential inhibitor in biochemical assays. Its ability to modulate enzyme activity makes it a candidate for further investigation in biological systems .

Medicine

Research is ongoing to explore BEPC's potential therapeutic applications:

- Anti-inflammatory Properties: Preliminary studies suggest it may have anti-inflammatory effects.

- Anticancer Activity: Investigations are underway regarding its role in cancer treatment, particularly through modulation of specific cellular pathways .

Case Studies

Mechanism of Action

The mechanism of action of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carboxylic Acid Derivatives

The following table compares structural features, physicochemical properties, and research findings for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid and related compounds:

Key Comparative Insights:

Structural Diversity and Functionalization :

- Substituents at N1 (e.g., benzyl, phenyl, methoxybenzyl) modulate steric bulk and electronic effects. For example, the benzyl group in the target compound enhances lipophilicity compared to phenyl or methoxybenzyl groups .

- Carboxylic acid positioning (C3 vs. C4) affects hydrogen-bonding patterns. C4-substituted acids (e.g., the target compound) exhibit stronger intermolecular interactions than C3 analogs due to spatial proximity to the pyrazole ring .

Synthesis and Characterization :

- Ester-to-acid hydrolysis is a common route for pyrazole-carboxylic acids, as demonstrated for 5-methyl-1,3-diphenyl derivatives .

- Spectroscopic data (IR, NMR) consistently show characteristic signals: C=O stretches at ~1700 cm⁻¹ and downfield-shifted carboxylic protons in ¹H NMR .

Crystallographic and Supramolecular Features :

- Hydrogen bonding and π-π interactions dominate crystal packing. For instance, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) derivatives form stable lattices via O–H⋯O hydrogen bonds and centroid-centroid interactions (3.835–3.859 Å) .

- The absence of crystallographic data for the target compound suggests opportunities for future structural studies to elucidate its supramolecular behavior.

Commercial and Practical Relevance :

- Several analogs, including the target compound, are discontinued commercially (e.g., CymitQuimica product codes), highlighting challenges in scalability or stability .

Biological Activity

1-Benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid (C₁₃H₁₄N₂O₂), with a molecular weight of 230.27 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds containing the pyrazole moiety have been shown to exhibit antiproliferative activities against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Renal Cancer

In vitro studies indicate that derivatives of pyrazole can inhibit the growth of these cancer cells effectively, demonstrating the compound's potential as a lead for developing new anticancer therapies .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation processes. The following table summarizes the IC₅₀ values for various pyrazole derivatives in comparison to standard anti-inflammatory drugs:

| Compound Name | IC₅₀ (µg/mL) | Comparison Drug | IC₅₀ (µg/mL) |

|---|---|---|---|

| This compound | TBD | Diclofenac | 54.65 |

| 1-Benzyl-3-Methyl-1H-Pyrazole-4-Carboxylic Acid | TBD | Celecoxib | TBD |

The specific anti-inflammatory mechanisms are still under investigation but may involve modulation of inflammatory signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This includes activity against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in the development of new antibiotics.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : Particularly COX enzymes involved in inflammatory responses.

- Cell Cycle Modulation : Inducing apoptosis in cancer cells through various signaling pathways.

Further molecular modeling studies are necessary to elucidate the precise binding affinities and interactions with biological targets .

Case Studies and Research Findings

Several case studies have investigated the pharmacological properties of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A recent study demonstrated that pyrazole derivatives exhibited significant antiproliferative effects on breast cancer cell lines, with some compounds showing IC₅₀ values lower than that of established anticancer drugs .

- Anti-inflammatory Efficacy : Another research effort focused on the synthesis and evaluation of pyrazole derivatives for their COX inhibitory activities, revealing several compounds with promising anti-inflammatory profiles comparable to standard treatments like diclofenac .

- Antimicrobial Assessment : A study assessed the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, confirming their potential as lead compounds in antibiotic development.

Q & A

Q. Q1. What is the standard synthetic route for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, and how is its structure validated?

Methodology :

- Synthesis : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl analogs are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid . Adjustments for the benzyl and ethyl substituents would require benzyl hydrazine and ethyl acetoacetate derivatives.

- Structural Validation :

- Spectroscopy : IR confirms the carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C=N stretch ~1600 cm⁻¹). NMR (¹H/¹³C) identifies substituents (e.g., benzyl protons at δ ~7.3 ppm, ethyl CH₃ at δ ~1.2 ppm) .

- X-ray Crystallography : Determines precise bond lengths and angles (e.g., pyrazole ring planarity, dihedral angles with substituents) .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can reaction conditions be optimized to improve yields during pyrazole ring formation?

Methodology :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for aryl substituents, as seen in the synthesis of pyrazole-carboxylate derivatives .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation efficiency. For hydrolysis, aqueous NaOH/EtOH mixtures are preferred .

- Temperature Control : Cyclocondensation at 80–100°C minimizes side products, while hydrolysis at reflux (~70°C) ensures complete conversion .

Structural and Electronic Analysis

Q. Q3. What computational methods are used to predict electronic properties of pyrazole-4-carboxylic acid derivatives?

Methodology :

- DFT Calculations : B3LYP/6-311G(d,p) basis sets calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and charge distribution. For example, electron-withdrawing substituents (e.g., -COOH) reduce HOMO energy, enhancing reactivity .

- X-ray vs. Theoretical Data : Compare experimental bond lengths (e.g., C=O: 1.21 Å) with DFT-predicted values to validate computational models .

Data Contradictions in Spectral Interpretation

Q. Q4. How to resolve discrepancies between experimental and theoretical spectroscopic data?

Case Study :

- IR/NMR Shifts : Experimental C=O stretches may deviate from DFT predictions due to solvent effects or hydrogen bonding. For instance, dimeric carboxylic acid formations in solid-state IR can shift peaks by ~20 cm⁻¹ .

- Solution vs. Solid-State : X-ray structures (solid-state) may show different conformations compared to solution-phase NMR data. For example, rotational restrictions in the solid state can alter dihedral angles .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What strategies are used to design pyrazole-4-carboxylic acid derivatives for pharmacological studies?

Methodology :

- Scaffold Modification : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to enhance binding affinity. For example, 5-aryloxy derivatives show improved activity in enzyme inhibition assays .

- Molecular Docking : AutoDock/Vina simulates interactions with target proteins (e.g., cyclooxygenase-2). Pyrazole-4-carboxylic acids often bind via hydrogen bonding to active-site residues .

Pharmacological Evaluation Challenges

Q. Q6. How to address low bioavailability of pyrazole-4-carboxylic acid derivatives in vitro?

Approaches :

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability. Hydrolysis in vivo regenerates the active acid form .

- Salt Formation : Sodium or potassium salts enhance aqueous solubility. For example, sodium 5-ethyl-1-benzyl pyrazole-4-carboxylate increases dissolution rates by 40% compared to the free acid .

Analytical Method Development

Q. Q7. What chromatographic methods are suitable for purity analysis of pyrazole derivatives?

Methodology :

- HPLC : C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) resolve polar impurities. Retention times for pyrazole-4-carboxylic acids typically range 8–12 minutes .

- LC-MS : Electrospray ionization (ESI+) confirms molecular ions ([M+H]⁺) and detects degradation products (e.g., decarboxylated fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.